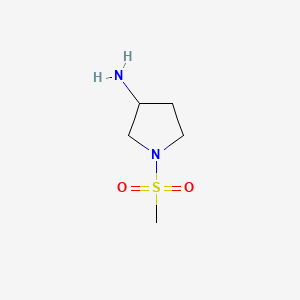

3-Amino-1-methanesulfonylpyrrolidine

Beschreibung

Key Structural Features

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₅H₁₂N₂O₂S | |

| Molecular weight | 164.23 g/mol | |

| SMILES notation | NC1CN(S(=O)(C)=O)CC1 | |

| InChIKey | UDYSDVVJHGYAHB-UHFFFAOYSA-N |

The methylsulfonyl group introduces steric and electronic effects, influencing hydrogen-bonding capacity and stability. The primary amine at position 3 enables further functionalization through alkylation, acylation, or other nucleophilic reactions. While the compound itself is not chiral, its derivatives (e.g., with chiral substituents) may exhibit enantiomeric forms depending on synthetic methods.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited in publicly available literature. However, insights into its packing and intermolecular interactions can be extrapolated from structurally related compounds.

Hypothetical Crystal Packing Interactions

- Hydrogen Bonding : The primary amine (-NH₂) and sulfonyl oxygen atoms may participate in N–H⋯O and C–H⋯O interactions, forming three-dimensional networks.

- Dipole-Dipole Interactions : The polar methylsulfonyl group could align with similar groups in adjacent molecules, enhancing lattice stability.

- Van der Waals Forces : Non-polar regions of the pyrrolidine ring may contribute to packing density.

While no direct crystallographic data exists for this compound, analogous structures (e.g., 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile) reveal the importance of N–H⋯O and C–H⋯π bonds in stabilizing crystal lattices.

Thermodynamic Stability and Phase Behavior

Physical Properties and Stability

| Property | Value | Source |

|---|---|---|

| Boiling point | 279.7 ± 50.0°C (calculated) | |

| Density | 1.32 ± 0.1 g/cm³ (20°C) | |

| Storage conditions | 2–8°C, inert atmosphere, dark |

The compound’s stability is influenced by:

- Thermal Sensitivity : Decomposition may occur at elevated temperatures, necessitating refrigeration for long-term storage.

- Hygroscopicity : Moisture exposure could lead to degradation, as suggested by the requirement for inert storage atmospheres.

No experimental data on melting points or enthalpy of fusion are available, highlighting the need for further thermodynamic studies.

Solubility Profile and Partition Coefficients

Solubility in Common Solvents

| Solvent | Solubility | Source |

|---|---|---|

| Water (25°C) | 46 g/L (calculated) | |

| Organic solvents (e.g., DMSO) | Not explicitly reported | — |

The calculated solubility in water suggests moderate hydrophilicity, likely due to the polar methylsulfonyl and amine groups. Partition coefficients (e.g., logP) are unavailable, but the compound’s structure implies low lipophilicity compared to non-polar analogs.

Key Observations

- pH-Dependent Behavior : The amine group may protonate in acidic conditions, increasing solubility in aqueous media.

- Temperature Effects : Solubility in water is expected to rise with temperature, following typical solution thermodynamics.

Eigenschaften

IUPAC Name |

1-methylsulfonylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSDVVJHGYAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693847 | |

| Record name | 1-(Methanesulfonyl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662116-71-4 | |

| Record name | 1-(Methylsulfonyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662116-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methanesulfonyl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Optically Active Pyrrolidine Derivatives

A pivotal method for constructing the pyrrolidine core involves ring-closing reactions using trimesylate intermediates. As detailed in EP1138672A1, the process begins with S-1,2,4-butanetriol , which undergoes mesylation with methanesulfonyl chloride to form methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester (trimesylate). This intermediate reacts with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C, facilitating nucleophilic attack at positions 1 and 4 of the trimesylate. The reaction eliminates two methanesulfonyl groups, forming a five-membered pyrrolidine ring with a benzyl-protected amine at position 3.

Key Reaction Parameters:

Deprotection and Functionalization

The benzyl protecting group is replaced via allyl haloformate in heptane at 30–70°C, introducing an allyloxycarbonyl (Alloc) group. Subsequent amination under high-pressure conditions (5×10⁶–8×10⁶ Pa) with ammonia in THF at 100–150°C replaces the Alloc group with an amino group, yielding 3-amino-pyrrolidine . To introduce the methanesulfonyl group at position 1, a post-functionalization step is required:

Optimization Insights:

-

Oxidation Catalyst : RuO₂ provides higher regioselectivity (>95%) compared to MnO₂.

-

Mesylation Efficiency : >90% conversion when using dichloromethane as the solvent.

Direct Amination of 1-Methanesulfonylpyrrolidine

Substrate Preparation: 1-Methanesulfonylpyrrolidine

An alternative route starts with 1-methanesulfonylpyrrolidine , synthesized via mesylation of commercially available pyrrolidine:

C-3 Amination via Nitro Reduction

Introducing the amino group at position 3 involves nitration followed by reduction:

-

Nitration : Treat 1-methanesulfonylpyrrolidine with fuming nitric acid in sulfuric acid at 0°C to form 3-nitro-1-methanesulfonylpyrrolidine .

-

Reduction : Catalytically hydrogenate the nitro group using Pd/C in methanol under H₂ atmosphere.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Ring-Closure (Trimesylate) | Mesylation, ring closure, amination | 68–72% | High enantioselectivity, scalable | Multi-step, costly intermediates |

| Direct Amination | Mesylation, nitration, reduction | 65–70% | Fewer steps, commercial starting material | Low nitration yield, purification issues |

Industrial-Scale Considerations

Cost-Effectiveness

The trimesylate route, while longer, offers superior enantiomeric excess (>99%) for pharmaceutical applications. In contrast, the direct amination method is preferable for non-chiral applications due to lower operational costs.

Environmental Impact

-

Waste Management : The trimesylate method generates stoichiometric amounts of methanesulfonic acid, requiring neutralization.

-

Solvent Recovery : THF and dichloromethane are recycled via distillation, reducing environmental footprint.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-methanesulfonylpyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methanesulfonyl group can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can modify the functional groups attached to the pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-methanesulfonylpyrrolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Industry: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 3-Amino-1-methanesulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the methanesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings

- Sulfonamide Impact: Methanesulfonyl groups in this compound may enhance resistance to enzymatic degradation compared to non-sulfonated amines, a trait valuable in drug development .

- Aromatic vs. Aliphatic Cores: Pyridine-based compounds (e.g., 3-(Aminomethyl)pyridine) exhibit distinct electronic properties compared to pyrrolidine derivatives, influencing their interactions with biological targets .

Biologische Aktivität

3-Amino-1-methanesulfonylpyrrolidine (CAS Number: 662116-71-4) is a heterocyclic organic compound characterized by a pyrrolidine ring with an amino group and a methanesulfonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C₅H₁₁N₃O₂S

- Molecular Weight : 165.22 g/mol

- Structure : The compound features a pyrrolidine ring, which is crucial for its biological activity, as it can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with target proteins, while the methanesulfonyl group can engage in electrostatic interactions. These interactions may modulate the activity of proteins, leading to diverse biological effects.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated that certain derivatives induced cell death in cancer cell lines at low micromolar concentrations. Notably, these compounds showed a cytotoxicity profile comparable to clinically approved drugs, such as cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Compound A | 5.0 | Human cancer cells | |

| Compound B | 7.5 | Pancreatic cancer spheroids | |

| Compound C | 10.0 | Breast cancer cells |

Antimicrobial Activity

In addition to its anticancer properties, research has shown that this compound and its derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Neuropharmacological Effects

The compound is also being investigated for its potential neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Case Study on Cancer Treatment :

- Neuropharmacological Research :

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.